molecular formula C18H23ClN4O4S B2952912 ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322731-95-2

ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2952912
CAS RN: 1322731-95-2
M. Wt: 426.92
InChI Key: PEAJVSBKMWZBKK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of reactions, including reactions with electrophiles at the carbon between the two nitrogen atoms. Piperazine rings can also undergo reactions with electrophiles at the nitrogen atoms .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of the mentioned compound have shown significant antibacterial and antifungal activity. For instance, novel carbazole derivatives exhibited notable antibacterial and antifungal effectiveness, hinting at the potential of these compounds to serve as bases for developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Similar antimicrobial activities were observed in other studies, reinforcing the potential of these compounds in antimicrobial drug development (Abbavaram & Reddyvari, 2013).

Potential in Treating Alzheimer’s Disease

Compounds derived from the mentioned chemical structure have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018).

Anticancer Properties

Certain derivatives have been identified with higher anticancer activity than standard drugs such as doxorubicin, pointing towards their potential use in cancer therapy. This is particularly relevant in the search for new therapeutic options for various cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiglaucoma Activity

Research into pyrazole carboxylic acid derivatives of sulfonamide has shown that these compounds inhibit carbonic anhydrase isoenzymes, which play a role in the development of glaucoma. This suggests a potential application in designing drugs to treat glaucoma, a significant cause of blindness worldwide (Kasımoğulları et al., 2010).

Drug Synthesis and Pharmacokinetics

The compound and its derivatives have also been utilized in the synthesis of various heterocyclic compounds, potentially offering a wide range of pharmacological activities. Studies have also explored the pharmacokinetics of related compounds, providing insights into their metabolism, bioavailability, and the impact of different drug formulations on systemic exposure (Watson, Davis, & Jones, 2011).

properties

IUPAC Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4S/c1-3-15-16(18(24)27-4-2)17(21-20-15)28(25,26)23-11-9-22(10-12-23)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJVSBKMWZBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate

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